

Application Note: Quantification of Lanatoside C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantification of **Lanatoside** C in various samples, particularly from Digitalis lanata extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers a reliable and reproducible method for the accurate determination of **Lanatoside** C concentrations, which is crucial for quality control in pharmaceutical manufacturing and research applications. The method is validated for its precision, accuracy, and linearity.

Introduction

Lanatoside C is a cardiac glycoside obtained from the leaves of Digitalis lanata. It is a precursor to the widely used drug Digoxin and possesses its own therapeutic effects in the treatment of congestive heart failure and atrial fibrillation. Accurate quantification of Lanatoside C is essential for ensuring the potency and safety of pharmaceutical formulations and for research into its pharmacological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of cardiac glycosides. This document outlines a validated HPLC method for the determination of Lanatoside C.

Experimental Protocols



Sample Preparation (from Digitalis lanata leaves)

This protocol describes the extraction of Lanatoside C from dried leaf powder.

Materials:			

· Dried and powdered leaves of Digitalis lanata Methanol (50%, v/v) Solid Phase Extraction (SPE) Cartridges: Sep-Pak C18 Acetonitrile Water (HPLC grade) Ultrasonic bath Centrifuge Volumetric flasks Procedure: Extraction: 1. Accurately weigh approximately 100 mg of dried leaf powder into a centrifuge tube. 2. Add 10 mL of 50% methanol. 3. Sonicate the mixture for 1 hour in an ultrasonic bath.[1][2] 4. Centrifuge the mixture at 3000 rpm for 10 minutes. 5. Carefully collect the supernatant.

Solid Phase Extraction (SPE) Cleanup:



- Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.
- 2. Load the supernatant from the extraction step onto the conditioned cartridge.[1][2]
- 3. Wash the cartridge with 10 mL of water to remove polar impurities.
- 4. Elute the cardiac glycosides with 5 mL of acetonitrile.
- 5. Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
- 6. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
- 7. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	Octylsilyl bonded silica (C8)	Symmetry C18 (75 mm x 4.6 mm, 3.5 μm)
Mobile Phase	Acetonitrile:Methanol:Water (20:1:50, v/v/v)[1][2]	Gradient elution with water and acetonitrile[2][3]
Flow Rate	0.5 mL/min[1]	1.0 mL/min[2][3]
Detection	UV at 220 nm[1][2][3]	UV at 220 nm[2][3]
Injection Volume	20 μL	20 μL
Column Temperature	Ambient	20 °C[2][3]



Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method for **Lanatoside** C quantification.

Parameter	Result		
Linearity Range	0.05 - 12.5 μg/mL[2]		
Correlation Coefficient (r²)	> 0.99[2]		
Accuracy (Recovery)	95.4 - 96.5%[2]		
Precision (RSD)	< 6.3%[2]		
Limit of Detection (LOD)	0.015 μg/mL		
Limit of Quantification (LOQ)	0.050 μg/mL[2]		
Retention Time	Varies depending on the specific column and mobile phase composition.		

Visualizations Experimental Workflow

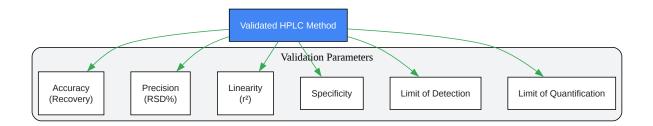


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Caption: Workflow for Lanatoside C quantification.

Logical Relationship of Method Validation





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Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the quantification of **Lanatoside** C. The provided protocols for sample preparation and chromatographic analysis, along with the summarized validation data, offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. This method can be effectively implemented for quality control, stability testing, and various research applications involving **Lanatoside** C.

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References

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